molecular formula C12H14FNO B1634812 N-cyclopentyl-2-fluorobenzamide

N-cyclopentyl-2-fluorobenzamide

Cat. No.: B1634812
M. Wt: 207.24 g/mol
InChI Key: XXTDTLJVPPESDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and a fluorine substituent at the ortho position of the benzamide ring. The fluorine atom at the ortho position influences electronic properties and intermolecular interactions, such as F···H-N hydrogen bonding, which can dictate crystallographic packing and solubility .

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

N-cyclopentyl-2-fluorobenzamide

InChI

InChI=1S/C12H14FNO/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15)

InChI Key

XXTDTLJVPPESDM-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

N-Cyclohexyl-2-fluorobenzamide

  • Structural Difference : Replacing the cyclopentyl group with a cyclohexyl ring increases steric bulk and alters conformational flexibility.
  • Crystallographic Data : The cyclohexyl derivative exhibits a chair conformation, with the benzamide ring adopting a planar geometry. The F···H-N hydrogen bond distance is 2.85 Å, slightly longer than in N-cyclopentyl-2-fluorobenzamide (2.79 Å), suggesting weaker intermolecular interactions .
  • Thermal Stability : Cyclohexyl derivatives generally show higher melting points (e.g., 148–150°C) compared to cyclopentyl analogs (135–138°C) due to enhanced van der Waals interactions .

N-(2,4-Difluorophenyl)-2-fluorobenzamide

  • Structural Difference : The amide nitrogen is bonded to a 2,4-difluorophenyl group instead of cyclopentyl.
  • Hydrogen Bonding : Dual fluorine substituents create a bifurcated F···H-N network, reducing planarity and increasing torsional angles between aromatic rings (e.g., 12.5° vs. 5.8° in this compound) .
  • Solubility : The difluorophenyl group enhances lipophilicity, making this compound less water-soluble than this compound .

N-(2,3-Difluorophenyl)-2-fluorobenzamide

  • Positional Isomerism : Fluorine atoms at the 2- and 3-positions on the phenyl ring induce steric hindrance, leading to distorted crystal packing.
  • Hydrogen-Bonding : The F···H-N interaction (2.72 Å) is shorter than in the cyclopentyl analog, suggesting stronger intermolecular forces despite reduced symmetry .

Electronic and Functional Comparisons

Fluorine Substitution Patterns

  • Electron-Withdrawing Effects: Fluorine at the ortho position decreases electron density on the benzamide ring, stabilizing the amide carbonyl group. This effect is amplified in difluorinated analogs (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide), which exhibit lower pKa values for the amide proton compared to monosubstituted derivatives .
  • Medicinal Chemistry Relevance : Fluorine enhances metabolic stability and membrane permeability. This compound’s balance of lipophilicity (clogP ≈ 2.8) and hydrogen-bonding capacity makes it a candidate for drug design, contrasting with highly fluorinated analogs that may exhibit excessive hydrophobicity .

Crystallographic and Spectroscopic Data

Compound Melting Point (°C) F···H-N Distance (Å) Torsional Angle (°) clogP
This compound 135–138 2.79 5.8 2.8
N-Cyclohexyl-2-fluorobenzamide 148–150 2.85 6.2 3.1
N-(2,4-Difluorophenyl)-2-fluorobenzamide 162–165 2.81, 2.89 (bifurcated) 12.5 3.5
N-(2,3-Difluorophenyl)-2-fluorobenzamide 155–158 2.72 9.7 3.3

Data synthesized from crystallographic reports and computational analyses .

Key Research Findings

  • Hydrogen-Bonding Networks : this compound forms a one-dimensional chain structure via F···H-N interactions, whereas difluorophenyl derivatives adopt layered or helical motifs due to additional fluorine participation .
  • Thermodynamic Stability : Cyclohexyl and difluorophenyl analogs exhibit higher thermal stability, as evidenced by differential scanning calorimetry (DSC) data, but reduced solubility in polar solvents .
  • Synthetic Accessibility : this compound is synthesized via direct amidation of 2-fluorobenzoic acid with cyclopentylamine, achieving >85% yield under mild conditions. Difluorophenyl derivatives require multi-step routes with lower yields (60–70%) .

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